4-(3-Methylphenyl)pyridin-3-amine

Kinase inhibitor Structure-activity relationship Oncology

Medicinal chemistry teams face false equivalence when substituting arylpyridin-3-amines-regioisomeric changes shift kinase potency by orders of magnitude. This compound delivers the precise 3-methylphenyl substitution pattern validated for FGFR1/2/3 inhibition (nanomolar leads from low micromolar hits). - **Differentiated scaffold**: 3-methylphenyl vs. unsubstituted/4-methyl/2-methyl analogs-unique steric & electronic profile - **Proven utility**: Entry point for acylation/sulfonylation/alkylation at 3-amino group; parallel synthesis via Suzuki-Miyaura - **Supply certainty**: Immediate shipping, research-grade quantities

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
Cat. No. B12070496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methylphenyl)pyridin-3-amine
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=C(C=NC=C2)N
InChIInChI=1S/C12H12N2/c1-9-3-2-4-10(7-9)11-5-6-14-8-12(11)13/h2-8H,13H2,1H3
InChIKeyNJIZGPMJUVIQRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methylphenyl)pyridin-3-amine Scaffold Overview


4-(3-Methylphenyl)pyridin-3-amine (CAS: 1374664-45-5) is an arylpyridine derivative featuring a pyridine ring substituted with a 3-methylphenyl group at the 4-position and a primary amine at the 3-position . This compound belongs to the pyridin-3-amine class, a privileged scaffold in medicinal chemistry with demonstrated utility in multitargeted protein kinase inhibition for oncology applications [1]. The strategic positioning of the 3-methylphenyl substituent provides a unique spatial and electronic profile that distinguishes it from unsubstituted phenyl or alternative regioisomeric analogs, creating a distinct vector for structure-activity relationship (SAR) exploration and targeted library design .

1
Multitargeted kinase inhibitor SAR scaffold
Reported utility in oncology kinase research
2
3-Methylphenyl spatial/electronic vector
Distinct from unsubstituted or regioisomeric analogs
3
Targeted library design building block
Enables exploration of kinase hinge-binding pocket

4-(3-Methylphenyl)pyridin-3-amine Substitution Risks


Substitution of 4-(3-Methylphenyl)pyridin-3-amine with alternative 4-arylpyridin-3-amines is not a scientifically neutral swap. While the core pyridin-3-amine motif provides a foundation for kinase hinge-binding, the nature, position, and electronic character of the aryl substituent at the 4-position critically govern target engagement, selectivity profile, and downstream signaling inhibition [1]. SAR studies on analogous pyridin-3-amine series demonstrate that even minor modifications to the pendant aryl ring can shift inhibitory potency by orders of magnitude or alter selectivity across kinase panels—for instance, a 3-methylphenyl substituent imparts distinct steric and hydrophobic interactions within the kinase hydrophobic pocket that an unsubstituted phenyl, 4-methylphenyl, or 2-methylphenyl cannot replicate [1]. Procurement decisions must therefore be driven by the specific substitution pattern rather than core scaffold identity alone.

Substitution pattern governs target engagement
3-Methylphenyl imparts steric and hydrophobic interactions that other 4-aryl analogs may not reproduce; even minor substituent changes can shift kinase inhibitory response.
Selectivity fingerprint is substituent-dependent
Kinase panel selectivity observed with 3-methylphenyl may diverge significantly with alternative substitution patterns; core scaffold alone insufficient for direct interchange.

4-(3-Methylphenyl)pyridin-3-amine Differentiation Evidence


3-Methylphenyl Substitution SAR Advantage

The 3-methylphenyl substituent at the 4-position of the pyridine ring represents a specific and documented SAR probe within the pyridin-3-amine kinase inhibitor series. In the landmark J. Med. Chem. study of pyridin-3-amine derivatives, the presence and nature of the 4-aryl substituent were systematically varied across compounds 2a-2p and 3a-3q [1]. The 3-methyl substitution pattern (as in 3m) demonstrated a favorable combination of multi-kinase inhibition and in vivo efficacy compared to alternative substitution patterns. While 4-(3-Methylphenyl)pyridin-3-amine itself is a core building block rather than the optimized lead (3m), its 3-methylphenyl group provides the precise steric and electronic foundation that, when elaborated, enabled nanomolar FGFR1/2/3 inhibition and cross-reactivity against RET, EGFR, EGFR/T790M/L858R, DDR2, and ALK [1].

3-Methylphenyl SAR Vector
Class-level
Reported nanomolar FGFR1/2/3 inhibition and >10-fold potency variation across substitution patterns
Supports SAR-driven kinase inhibitor optimization
Class-level inference from lead 3m; direct scaffold data limited
Kinase inhibitor Structure-activity relationship Oncology

Suzuki-Miyaura Coupling Access

4-(3-Methylphenyl)pyridin-3-amine is accessible via the widely adopted Suzuki-Miyaura palladium-catalyzed cross-coupling reaction between an appropriate 4-halopyridin-3-amine and 3-methylphenylboronic acid . This methodology is distinct from the synthesis of alternative 4-arylpyridin-3-amines that may require bespoke or lower-yielding routes depending on the specific aryl boronic acid coupling partner. The commercial availability of 3-methylphenylboronic acid (a common, cost-effective reagent) confers a practical advantage in scalability and reproducibility compared to analogs requiring less accessible or more expensive boronic acid derivatives .

Suzuki-Miyaura Access
Supporting evidence
Accessible via Pd-catalyzed coupling with commercially available 3-methylphenylboronic acid
Supports scalable analog synthesis
Yields 60-90% under standard conditions; reagent cost-effective
Synthetic chemistry Cross-coupling Process development

Defined Molecular Identity & Purity

4-(3-Methylphenyl)pyridin-3-amine possesses a unambiguous molecular identity (CAS 1374664-45-5, MF C12H12N2, MW 184.24 g/mol) with fully characterized InChI Key (NJIZGPMJUVIQRD-UHFFFAOYSA-N) and canonical SMILES (CC1=CC(=CC=C1)C2=C(C=NC=C2)N) [1]. This level of characterization, when procured from a reputable supplier, ensures batch-to-batch consistency in research applications. In contrast, many closely related 4-arylpyridin-3-amines lack a dedicated CAS registry number or are supplied as mixtures of regioisomers (e.g., 2- vs. 3- vs. 4-pyridyl isomers) that can confound biological assay interpretation [1].

Defined Identity
Supporting evidence
Unique CAS 1374664-45-5, fully characterized single regioisomer
Ensures batch consistency and experimental reproducibility
Avoids regioisomeric ambiguity in assay interpretation
Chemical procurement Analytical characterization Reproducibility

In Vivo Antitumor Efficacy Validation

The pyridin-3-amine scaffold exemplified by 4-(3-Methylphenyl)pyridin-3-amine is not merely an academic chemical curiosity but has yielded development candidates with validated in vivo antitumor activity. The optimized analog 3m, which elaborates upon a 4-arylpyridin-3-amine core, demonstrated significant tumor growth inhibition (TGI = 66.1%) in NCI-H1581 NSCLC xenograft models with a favorable pharmacokinetic profile [1]. This class-level validation distinguishes the pyridin-3-amine series from other kinase inhibitor scaffolds that may lack comparable in vivo proof-of-concept data. While 4-(3-Methylphenyl)pyridin-3-amine itself is an early-stage building block, its structural lineage connects directly to a compound with demonstrated preclinical efficacy, providing a de-risked starting point for further optimization.

In Vivo Model-Response
Class-level
TGI = 66.1% in NCI-H1581 NSCLC xenograft (optimized analog 3m)
Class-level in vivo model-response context
Endpoint data from lead compound; scaffold requires validation
Anticancer In vivo pharmacology Tumor xenograft

4-(3-Methylphenyl)pyridin-3-amine Application Scenarios


Kinase Inhibitor Lead Generation & SAR

Medicinal chemistry teams developing multitargeted kinase inhibitors for oncology indications can utilize 4-(3-Methylphenyl)pyridin-3-amine as a core scaffold for SAR exploration. Based on the validated pyridin-3-amine series [1], this compound serves as an entry point for systematic variation of the 3-amino group (acylation, sulfonylation, alkylation) and/or further functionalization of the pyridine and phenyl rings. The 3-methylphenyl group provides a defined hydrophobic interaction vector that can be modulated to optimize potency and selectivity against FGFR1/2/3 and secondary oncogenic kinases including RET, EGFR, and ALK [1].

Focused Library Synthesis

Academic core facilities and industrial compound management groups can employ 4-(3-Methylphenyl)pyridin-3-amine as a key building block for the parallel synthesis of focused libraries. The compound's synthetic accessibility via robust Suzuki-Miyaura coupling [1] supports the rapid generation of diverse analogs for high-throughput screening against kinase panels or other target classes. The 3-methyl substitution pattern offers a distinct chemotype within broader arylpyridine libraries, enabling exploration of underexploited chemical space.

Selectivity Profiling & Off-Target Studies

Researchers investigating kinase selectivity determinants can use 4-(3-Methylphenyl)pyridin-3-amine derivatives as tool compounds to probe the structural basis of inhibitor binding across the kinome. Given that closely related pyridin-3-amines demonstrate differential activity against FGFR isoforms and off-target kinases [1], this scaffold enables systematic studies correlating subtle structural changes with selectivity shifts. Such studies inform the rational design of inhibitors with improved therapeutic windows.

FGFR-Driven Cancer Chemical Probes

Investigators studying FGFR-dependent signaling in non-small cell lung cancer or other FGFR-driven malignancies can elaborate 4-(3-Methylphenyl)pyridin-3-amine into selective FGFR chemical probes. The scaffold's demonstrated trajectory from initial hit (low micromolar FGFR inhibition) to optimized lead 3m (nanomolar FGFR1/2/3 inhibition with in vivo efficacy [1]) provides a blueprint for probe development campaigns, with the 3-methylphenyl group serving as a critical pharmacophoric element for FGFR engagement.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation & SAR
SAR-ready 3-methylphenyl vector
Kinase panel inhibition & selectivity profiling
Focused library synthesis
Accessible via robust Suzuki-Miyaura coupling
Library diversity & synthetic scalability
Selectivity profiling & off-target studies
Substituent-dependent selectivity fingerprint
FGFR isoform and kinome-wide profiling
FGFR-driven cancer chemical probes
Defined FGFR pharmacophore vector
FGFR1/2/3 target engagement & pathway inhibition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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